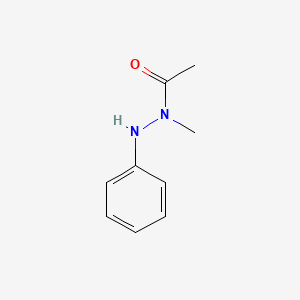

2-Acetyl-2-methyl-1-phenylhydrazine

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 2-Acetyl-2-methyl-1-phenylhydrazine involves rhodium(III)-catalyzed annulation processes, where 2-acetyl-1-phenylhydrazines are combined with maleimides or diazo compounds. These reactions are noted for their efficiency and broad applicability, often proceeding without the need for external oxidants and showcasing a wide substituent scope (Li et al., 2019); (Yu-Feng Liang et al., 2014).

Molecular Structure Analysis

Conformational analysis of similar molecules, such as 1-acetyl-2-methylhydrazine, reveals the presence of multiple minima on the potential energy surface, indicating a complex molecular structure. Dynamic nuclear magnetic resonance (DNMR) spectroscopy and quantum chemical calculations have been employed to understand these molecules' conformations and the energy barriers between them (O. Tšubrik et al., 2001).

Chemical Reactions and Properties

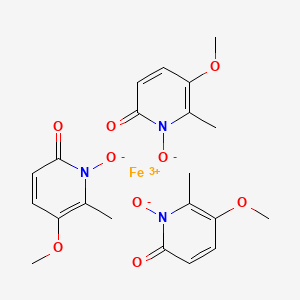

The chemical reactions involving 2-Acetyl-2-methyl-1-phenylhydrazine derivatives encompass a wide range of reactivity, including cyclocondensation reactions with hydroxylamine and hydrazine, leading to various heterocyclic compounds. These reactions demonstrate the compound's versatility in synthesizing new molecules (S. Desenko et al., 1998); (R. Quinn et al., 1991).

Physical Properties Analysis

While specific studies on the physical properties of 2-Acetyl-2-methyl-1-phenylhydrazine are not directly available, related research on hydrazine derivatives provides insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding the physical behavior of these compounds (Devinder Kumar et al., 1995).

Chemical Properties Analysis

The chemical properties of 2-Acetyl-2-methyl-1-phenylhydrazine derivatives include reactivity with various substrates, such as transition metal ions, which suggests a potential for creating novel cure mechanisms in anaerobic adhesives (D. Raftery et al., 1997). Additionally, their participation in forming metal complexes indicates their potential in developing new bioactive materials (O. G. Idemudia et al., 2016).

Scientific Research Applications

Application in Adhesives

Raftery, Smyth, Leonard, and Heatley (1997) explored the reactions of 1-acetyl-2-phenylhydrazine, an accelerator used in anaerobic adhesives. Their study focused on the compound's interactions with transition metal ions and typical cure components, leading to a novel cure mechanism proposal (Raftery et al., 1997).

Bioactive Material Development

Idemudia, Sadimenko, and Hosten (2016) researched the condensation reaction of phenylhydrazine with pyrazolone, leading to the development of new bioactive materials with potential as alternative therapeutic agents. Their study involved elemental analysis, FTIR, NMR, and mass spectroscopy to characterize the chemical structures (Idemudia et al., 2016).

Synthesis of Heterocyclic Compounds

Imafuku, Yamane, and Matsumura (1980) conducted a study on the synthesis of dihydrocycloheptapyrazolone derivatives by reacting 3-acetyltropolone with phenylhydrazine. This research contributes to the broader field of synthetic organic chemistry, particularly in the creation of heterocyclic compounds (Imafuku et al., 1980).

Application in Organic Synthesis

Quinn, Scammells, Kennard, and Smith (1991) investigated the reaction of 1-acetyl-2-phenylhydrazine with ethoxymethylenemalononitrile. Their work provides a synthetic route to phenylpyrazolo[3,4-d]pyrimidines, showcasing an application in organic synthesis (Quinn et al., 1991).

Study of Chemical Reactions and Compounds

Ashry, Kholy, and Kilany (1978) examined the reactions of phenylhydrazones, leading to the formation of various compounds. Their study adds to the understanding of chemical reactions and compounds formation involving phenylhydrazine derivatives (Ashry et al., 1978).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that the compound can participate in transition-metal-catalyzed c–h activation/annulation sequences . This process is a favorable tool to construct functionalized indazole derivatives .

Biochemical Pathways

The compound’s involvement in C–H activation/annulation sequences suggests it may influence pathways related to the synthesis of indazole derivatives .

Result of Action

Its role in the synthesis of indazole derivatives suggests it may have potential applications in medicinal chemistry .

properties

IUPAC Name |

N-methyl-N'-phenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(12)11(2)10-9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPMBCQGKRXQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191925 | |

| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-2-methyl-1-phenylhydrazine | |

CAS RN |

38604-70-5 | |

| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038604705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetyl-2-methyl-1-phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N'-phenylacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-ACETYL-N'-PHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX966O083 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)